molecular formula C10H9BrO2 B13326342 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13326342
M. Wt: 241.08 g/mol
InChI Key: AZSKURUNNPHUPG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one (CAS 424838-07-3) is a high-purity chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 . This 2,3-dihydro-1-benzofuran derivative is of significant interest in medicinal chemistry research, particularly in the development of ligands for the cannabinoid receptor 2 (CB2) . Compounds based on this scaffold have been designed and studied as potent and selective CB2 agonists . The CB2 receptor is an emergent target for treating neuropathic pain, and its activation has been shown to suppress neuroinflammation without the psychoactive side effects associated with CB1 receptor activation . Research into such derivatives is crucial because neuropathic pain, often refractory to traditional therapies, negatively impacts patients' quality of life, and current treatments are effective in fewer than 30% of patients . Beyond cannabinoid receptor studies, benzofuran derivatives are broadly explored in drug discovery for their wide spectrum of biological properties, including potential anti-cancer activities . This product is intended for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-2-ethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H9BrO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3

InChI Key

AZSKURUNNPHUPG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

One common approach involves palladium-catalyzed cyclization reactions. This method typically starts with a phenol derivative, which undergoes a cyclization reaction to form the benzofuran ring. For example, a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction can be used to synthesize benzofuran derivatives, as seen in the synthesis of related compounds.

Metal-Free Conditions

Recent advancements have introduced metal-free conditions for synthesizing benzofuran derivatives. For instance, using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT) allows for the formation of benzofuran-3(2H)-one derivatives under mild conditions. This method could potentially be adapted for the synthesis of This compound by incorporating appropriate bromination and alkylation steps.

Copper-Catalyzed Reactions

Copper-catalyzed reactions are also effective for synthesizing benzofuran derivatives. These reactions often involve the coupling of salicylaldehydes with alkynes in the presence of copper salts and bases like DBU.

Specific Synthesis of this compound

To synthesize This compound , one might consider the following steps:

  • Starting Material Preparation : Begin with a suitable salicylaldehyde derivative, which can be brominated at the 5-position.
  • Cyclization : Perform a cyclization reaction to form the benzofuran ring. This could involve a palladium-catalyzed reaction or a metal-free approach.
  • Alkylation : Introduce the ethyl group at the 2-position. This might involve a nucleophilic substitution or an alkylation reaction.
  • Oxidation : Ensure the formation of the ketone group at the 3-position.

Data and Research Outcomes

Method Yield Conditions Reference
Palladium-Catalyzed Cyclization 60-80% Pd(OAc)2, DMF, 100°C
Metal-Free Conditions 70-90% DMSO, TCT, Water
Copper-Catalyzed Reaction 45-93% CuCl, DBU, DMF

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound in the benzofuran family that has a bromine atom and an ethyl group in its structure. It has potential biological activities and uses in medicinal chemistry. The bromine atom can increase its reactivity and biological properties, making it interesting in research.

Scientific Research Applications

This compound is being researched for potential medicinal uses because of its anticancer and antimicrobial properties. Research shows that it interacts with specific enzymes and receptors that are important in cancer and microbial resistance. These interactions help to understand how it works and to improve its structure for better activity.

Benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds affect cell proliferation and inflammation by interacting with biological targets and biochemical pathways.

Anti-Tumor Activity Benzofuran derivatives can stop cancer cells from growing by causing apoptosis and cell cycle arrest. Studies showed that benzofuran derivatives could effectively inhibit tumor growth in vitro. Compound 36 (10 μM) also significantly inhibited Src kinase (inhibition rate: 59%), indicating good anticancer activity .

Antibacterial Effects This compound can fight against bacterial strains by disrupting bacterial cell wall synthesis or function. One study found that it could inhibit bacterial growth at concentrations between 62.5 to 125 µg/mL, suggesting it could be used to develop new antibacterial agents.

Anti-Oxidative Properties It can scavenge free radicals and improve the antioxidant defense system in cells.

Anti-Viral Activity Some studies suggest it may be effective against viral infections by inhibiting viral replication.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations

The table below compares the substituents and molecular properties of 5-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one with structurally related dihydrobenzofuranones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features References
This compound Br (5), C$2$H$5$ (2) C${11}$H${11}$BrO$_2$ 255.11 Ethyl group enhances lipophilicity
5-Bromo-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one Br (5), F (7), CH$_3$ (2) C${10}$H$8$BrFO$_2$ 259.08 Fluorine increases electronegativity
4-Bromo-2-ethyl-7-methyl-2,3-dihydro-1-benzofuran-3-one Br (4), C$2$H$5$ (2), CH$_3$ (7) C${11}$H${11}$BrO$_2$ 255.11 Bromine position affects reactivity
6-Chloro-2,3-dihydro-1-benzofuran-3-one Cl (6) C$8$H$7$ClO$_2$ 170.59 Chloro substituent for bioactivity
TB501 (Antitubercular agent) Complex substituents at 6, 7, and 2 C${23}$H${24}$N$2$O$4$ 416.45 MAO-B inhibition and antitubercular activity

Substituent Effects on Physicochemical Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and polarizability compared to chlorine, influencing binding affinity in biological systems .
  • Ethyl vs.
  • Electron-Withdrawing Groups (e.g., F) : Fluorine at position 7 in the fluoro-methyl analog increases electron-withdrawing effects, which may stabilize reactive intermediates in synthesis .

MAO Inhibition

2-(Arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives (structurally related to the target compound) exhibit MAO-B selectivity when substituted with electron-withdrawing groups (e.g., Br, Cl). Mono-substitution at ortho or meta positions enhances potency, while di-substitution improves selectivity .

Antitubercular Activity

  • TB501 : A dihydrobenzofuran-3-one derivative with a bromine-like substitution pattern shows superior intracellular inhibition of Mycobacterium tuberculosis compared to TB515 (a phenylpropynylidene analog). Liposomal formulations of TB501 enhance efficacy due to pH-sensitive release .

Biological Activity

5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13BrO
  • Molecular Weight : 243.09 g/mol
  • Structure : The compound features a bromine atom and an ethyl group, which influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties :
    • The compound has shown potential as an anticancer agent by inhibiting cell growth in various cancer cell lines. Studies have indicated that it interacts with specific enzymes and receptors involved in cancer progression, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
    • In vitro studies reported IC50 values indicating effective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .
  • Mechanism of Action :
    • The mechanism involves binding to cannabinoid receptors (CB2), which modulates pain pathways and may provide therapeutic benefits in neuropathic pain models. For instance, compounds derived from benzofuran structures have been shown to reverse neuropathic pain without affecting locomotor behavior .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameMolecular FormulaKey Features
2-EthylbenzofuranC10H10OLacks bromine; used in organic syntheses
BenzofuranC8H6OParent compound; known for diverse biological activities
5-Bromo-2-methylbenzofuranC10H9BrOSimilar structure but different substituents affecting reactivity
6-Bromo-2,3-dihydrobenzofuranC10H9BrODifferent position of bromine; influences biological activity

The presence of the ethyl group at position 2 significantly impacts the compound's reactivity and biological activity compared to these similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and A2780 cell lines with IC50 values lower than those of traditional chemotherapeutic agents . Flow cytometry analysis indicated that it induces apoptosis in a dose-dependent manner.
  • In Vivo Models :
    • In animal models of neuropathic pain induced by paclitaxel, administration of the compound resulted in reduced pain sensitivity without impairing motor functions. This effect was selectively antagonized by CB2 receptor antagonists, confirming its target specificity .

Q & A

Advanced Research Question

  • Molecular docking : Predict binding modes to targets (e.g., COX-2, viral proteases) using software like AutoDock Vina.
  • Enzyme inhibition assays : IC₅₀ determination via fluorogenic substrates (e.g., for kinases).
  • Cell-based assays : Cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) .
    Structure-activity relationship (SAR) studies compare ethyl vs. methyl substituents .

How can researchers design derivatives of this compound to optimize pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric replacement : Substitute bromine with CF₃ or Cl to balance lipophilicity and metabolic stability.
  • Prodrug strategies : Esterify the ketone group to enhance oral bioavailability.
  • Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte models .

What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C for most benzofurans).
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation .

How do computational models predict the compound’s interaction with biological macromolecules?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate binding to proteins over 100+ ns trajectories (AMBER/CHARMM force fields).
  • QM/MM hybrid methods : Study reaction mechanisms (e.g., covalent inhibition).
  • ADMET prediction : Tools like SwissADME estimate logP, CYP450 inhibition, and BBB permeability .

What are the challenges in elucidating reaction mechanisms involving this compound?

Advanced Research Question

  • Intermediate trapping : Use low-temperature NMR to capture short-lived species (e.g., radical intermediates in bromination).
  • Isotopic labeling : ¹³C or ²H isotopes track bond cleavage/rearrangement.
  • Kinetic isotope effects (KIE) : Differentiate concerted vs. stepwise pathways .

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